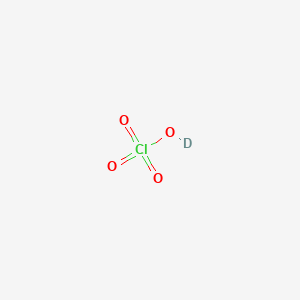

高氯酸(2H)

描述

Perchloric acid is a strong acid that, in its pure form, is a colorless liquid. It is a powerful oxidizer when hot but can behave as a non-oxidizing acid at lower temperatures. The studies of its hydrates, such as perchloric acid dihydrate (HClO4·2H2O), reveal interesting hydrogen bonding characteristics and molecular structures .

Synthesis Analysis

Perchloric acid can be synthesized through various methods, including the reaction of perchlorate salts with strong acids or the electrolytic oxidation of chlorine. However, the provided papers do not detail the synthesis of perchloric acid itself but rather focus on its interactions and applications in different chemical contexts .

Molecular Structure Analysis

The molecular structure of perchloric acid dihydrate has been determined using single-crystal X-ray diffraction. The water molecules in the dihydrate form are bonded into pairs by a very short hydrogen bond, creating H5O2+ ions. These ions are then hydrogen bonded to ClO4− ions, forming layers held together by van der Waals forces . Spectroscopic studies further confirm the existence of H5O2+ ions and suggest a centrosymmetric H2O-H-OH2 structure for the ion .

Chemical Reactions Analysis

Perchloric acid is known for its catalytic properties in various chemical reactions. It has been used as a catalyst for acetal/ketal formation and deprotection to aldehydes/ketones , Michael addition of thiols to electron-deficient alkenes , and the synthesis of 14-aryl or alkyl-14-H-dibenzo[a,j]xanthenes . Additionally, perchloric acid can facilitate the opening of epoxide rings by amines, which is useful in the synthesis of compounds like propranolol and naftopidil .

Physical and Chemical Properties Analysis

Perchloric acid's physical properties, such as its crystalline structure and hydrogen bonding, have been extensively studied. The hydrogen bonding in its hydrates plays a significant role in the stability and structure of the compounds. Bond-valence analysis shows that normal hydrogen bonds account for about half of the bonding of the perchlorate ion, with additional weak interactions contributing to the rest . The interaction of perchloric acid with other compounds, such as nicotinic acid, leads to the formation of structures where hydrogen bonds create two-dimensional layers .

科学研究应用

环境管理和污染

高氯酸 (ClO4−) 污染对饮用水供应构成重大风险,尤其是在美国。它主要与国防和航空航天工业有关,因为它用于火箭和导弹推进。强调了处理水源中高氯酸盐污染的独特挑战,强调了由于其物理和化学性质而带来的困难。目前的研究重点是开发有效的处理技术和管理这种风险的实用指南(Urbansky 和 Schock,1999)。

分析化学

高氯酸经常用于制备样品,以便测量血液和其他体液中的代谢物。研究了它对酶促-荧光-连续流动测定方法的干扰,特别是在测量葡萄糖、乳酸、丙酮酸、丙氨酸、甘油和 3-羟基丁酸时。研究表明,由于高氯酸有可能影响这些代谢物的测量,因此在分析过程中需要小心处理(Stappenbeck、Hodson 和 Skillen,1986)。

植物材料中的微量元素分析

高氯酸通常用于消化植物材料进行微量元素分析。然而,由于与高氯酸(一种强氧化剂)相关的安全问题,正在探索替代方法。研究比较了不需要高氯酸的各种消化程序,为植物组织中的多元素分析提供了更安全的替代方法(Knight,1980)。

环境污染和毒理学

饮用水中发现的高氯酸根阴离子 (ClO4−) 主要归因于国防承包商和军事行动的释放。它在环境中持久存在,并且由于它能够取代碘化物而对甲状腺功能产生影响,这是一个重大问题。正在进行研究以了解其环境发生、毒性、分析化学和补救方法(Urbansky,2002)。

实验室安全和使用

实验室中使用高氯酸,尤其是在通风橱中使用热高氯酸,会引起安全问题,因为有可能形成爆炸性盐。该领域的研究所关注于识别受污染的通风橱和系统,建立评估程序,以及实施在实验室环境中处理高氯酸的安全措施(Phillips 等人,1994)。

工业和化学过程

高氯酸及其盐在工业上有多种应用,例如在推进剂、炸药、烟火和电池中。共价有机高氯酸盐的合成和反应性因其独特的性质而备受关注。该领域的研究涵盖了这些化合物的合成方法和性质(Zefirov、Zhdankin 和 Koz'min,1988)。

安全和危害

Perchloric acid is an incredibly strong inorganic acid that poses many hazards. It is corrosive and explosive under certain conditions. Concentrations in water at room temperature under 72% have oxidative and corrosive properties similar to other mineral acids . Ingestion, inhalation, or contact with skin and eyes can cause severe burns .

未来方向

While the utility of perchloric acid is undeniable, its corrosive and explosive nature requires careful handling. It’s advisable to use personal protective equipment (PPE) when working with this substance. Furthermore, it should be stored in cool, dry, and well-ventilated areas to minimize the risk of exposure . Additional studies are underway both in laboratory animals and in the field to establish a safe level for perchlorate in water .

属性

IUPAC Name |

deuterio perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/i/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRZXGMWDSKGL-DYCDLGHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClHO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172512 | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

68% solution in D2O: Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Perchloric acid-d | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Perchloric (2H)acid | |

CAS RN |

19029-50-6 | |

| Record name | Perchloric acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19029-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perchloric (2H)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019029506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric (2H)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perchloric (2H)acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)